N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide
Description
N-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring linked to a carboxamide group and an ortho-substituted trifluoromethylphenyl moiety. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, while the cyclopentane ring introduces conformational rigidity compared to larger carbocycles like cyclohexane.
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-7-3-4-8-11(10)17-12(18)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCMBNFBHZIBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide typically involves the reaction of 2-(trifluoromethyl)aniline with cyclopentanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties .
Biology
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties: Studies have shown that similar compounds can inhibit the growth of antibiotic-resistant bacteria such as MRSA and Enterococcus faecalis, suggesting that this compound might also possess similar effects .
- Anticancer Activity: The compound is being explored for its potential in cancer treatment. Its structural characteristics may allow it to interact with specific biological targets, potentially leading to the modulation of pathways involved in cancer progression .
Medicine
In the pharmaceutical field, this compound is investigated as a candidate for drug development. Its ability to penetrate biological membranes effectively makes it a promising candidate for therapeutic applications .
Industry
The compound's unique properties make it valuable in material science and agrochemicals. It is utilized in developing materials with high thermal stability and resistance to degradation, which are essential for various industrial applications .
Data Tables
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Facilitates the creation of novel compounds |
| Biology | Antimicrobial activity against resistant bacteria | Could help combat antibiotic resistance |
| Medicine | Drug development candidate | Potential therapeutic effects on cancer |
| Industry | Material development | High thermal stability and degradation resistance |
Case Studies
-
Antimicrobial Activity Study:
A study investigated the efficacy of this compound against MRSA strains. Results indicated significant growth inhibition, suggesting its potential as an antimicrobial agent . -
Cancer Treatment Research:
In vitro studies were conducted on cancer cell lines to evaluate the anticancer properties of this compound. The findings revealed cytotoxic effects on certain cancer cells while sparing normal cells, indicating a selective action that could be harnessed for therapeutic purposes .
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Agrochemicals
Flutolanil (N-(3-Isopropoxyphenyl)-2-trifluoromethylbenzamide)
- Structure : Benzamide core with a trifluoromethyl group at the ortho position and an isopropoxy substituent on the phenyl ring.
- Key Differences :
- Core Structure : Flutolanil uses a benzamide scaffold instead of cyclopentanecarboxamide, reducing ring strain but increasing aromaticity.
- Substituent Position : The trifluoromethyl group is on the benzamide ring, while the target compound places it on the phenylamine moiety.
- Activity : Flutolanil acts as a fungicide by inhibiting succinate dehydrogenase (SDH). The trifluoromethyl group enhances binding to hydrophobic enzyme pockets .
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Cyclopropanecarboxamide with a tetrahydrofuran ring and chlorophenyl group.
- Functional Groups: A chlorophenyl group replaces the trifluoromethylphenyl group, altering electronic properties (e.g., reduced electron-withdrawing effects).
- Activity : Used as a fungicide, leveraging the chlorophenyl group for target specificity .
Cyclic Carboxamide Derivatives
N-(1-Phenylethyl)cyclohexanecarboxamide
- Structure : Cyclohexanecarboxamide with a phenylethyl substituent.
- Key Differences :
- Ring Size : Cyclohexane vs. cyclopentane alters conformational flexibility and steric bulk.
- Substituent : The phenylethyl group lacks the trifluoromethyl group, reducing lipophilicity and metabolic resistance.
- Applications : Often explored in pharmaceutical intermediates for its balanced solubility and stability .
Patent-Derived Carboxamides ()
Several compounds from the European patent application share functional similarities:
- N-[4-chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide: Structure: Pyrazole-carboxamide with multiple fluorinated groups. Activity: Likely designed for insecticidal activity due to fluorinated groups improving membrane permeability .
Data Table: Comparative Properties of Selected Analogs
Research Findings and Structural Insights
- Trifluoromethyl Group Impact : The -CF₃ group in the target compound enhances hydrophobicity and resistance to oxidative metabolism compared to chloro or methoxy substituents in analogs like cyprofuram .
- Crystallographic Analysis : Tools like Mercury CSD () enable visualization of crystal packing and hydrogen-bonding patterns, critical for optimizing solid-state stability .
Biological Activity
N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
- Anticancer Potential : It has been explored for its potential to inhibit cancer cell proliferation.
The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins or cell membranes. This interaction can lead to modulation of biological pathways, either inhibiting or activating specific processes based on the target context.
Targeted Biological Pathways
- Antimicrobial Action :
- Anticancer Mechanisms :
In Vitro Studies
A series of in vitro evaluations have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : The minimum inhibitory concentrations (MICs) against MRSA were significantly lower than those of standard antibiotics, showcasing its potential as a novel antimicrobial agent .
- Cell Viability Assays : Various derivatives of cyclopentanecarboxamide have been tested for their cytotoxic effects on cancer cell lines, revealing promising results in inhibiting cell viability at micromolar concentrations .
Case Studies
- Topical Application in Dermatology :
- Antitubercular Activity :
Data Tables
| Biological Activity | Effectiveness | Target Pathway |
|---|---|---|
| Antimicrobial | Effective against MRSA | Inhibition of macromolecular synthesis |
| Anticancer | Inhibits proliferation | Modulation of NF-κB signaling |
| Anti-inflammatory | Reduces inflammation | TRPA1 antagonism |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide, and how can reaction conditions be optimized to minimize side products?
- Methodology : The compound is synthesized via amide bond formation between cyclopentanecarbonyl chloride and 2-(trifluoromethyl)aniline. Key steps include:
- Using a base like triethylamine in anhydrous dichloromethane at 0–5°C to control exothermic reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials or byproducts.
- Optimization tips: Monitor reaction progress via TLC or LC-MS. Low temperatures reduce trifluoromethyl group decomposition, a common side reaction in fluorinated compounds .
Q. How can the molecular structure and hydrogen-bonding patterns of this compound be validated using crystallography?
- Methodology :
- Single-crystal X-ray diffraction (SXRD) with programs like SHELX (SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Hydrogen-bonding networks are analyzed using graph set notation (e.g., Etter’s rules) to categorize motifs like R₂²(8) rings .
- Tools like Mercury CSD visualize packing motifs and void spaces, critical for understanding solubility and stability .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability issues.
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain discrepancies .
- Case Study: Analogous compounds with trifluoromethyl groups show reduced in vivo efficacy due to rapid glucuronidation, requiring structural modifications like methyleneoxy spacers .
Q. How do electronic effects of the trifluoromethyl group influence binding affinity in target enzyme assays?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to assess electron-withdrawing effects on the amide carbonyl, which may enhance hydrogen bonding with active sites (e.g., mPGES-1 enzyme) .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., replacing CF₃ with Cl or CH₃) to quantify electronic contributions. Example: CF₃-substituted analogs show 10-fold higher potency against A549 cells than non-fluorinated counterparts .
Q. What crystallographic challenges arise from the compound’s flexibility, and how can they be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
